N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide
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Description
N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C36H31N5O7S and its molecular weight is 677.73. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Quinoquinazoline Derivatives : The compound is related to the synthesis of various quinoquinazolines, which are analogs of antitumor benzo[c]phenanthridine alkaloids. This includes synthesis techniques such as reductive alkylation (Phillips & Castle, 1980).
Development of Diverse Heterocyclic Compounds : The compound is linked to the creation of various heterocyclic compounds like furothiazolo pyrimido quinazolinones. These compounds have been studied for their antimicrobial properties (Abu‐Hashem, 2018).
Biological Activities
Antimicrobial Activity : Some derivatives of the compound have been synthesized and evaluated for antimicrobial activities, showing variable inhibitory effects on bacteria and fungi (El-Gohary, Ibrahim, & Farouk, 2021).
Potential in Antineoplastic Therapies : The compound is associated with novel antineoplastic derivatives, which are researched for their pharmacological properties, including effects on bone marrow cell formation (Zhang et al., 2011).
Synthesis and Study of Anticonvulsant Activity : Derivatives of the compound have been synthesized and evaluated for their anticonvulsant activity. This research provides insights into the potential medicinal applications of these compounds (Noureldin et al., 2017).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H31N5O7S/c1-45-28-11-8-22(15-29(28)46-2)12-13-37-34(43)24-9-6-23(7-10-24)19-41-35(44)26-17-30-31(48-21-47-30)18-27(26)39-36(41)49-20-25-16-33(42)40-14-4-3-5-32(40)38-25/h3-11,14-18H,12-13,19-21H2,1-2H3,(H,37,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIDHHLRRPMMNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC6=CC(=O)N7C=CC=CC7=N6)OCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H31N5O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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